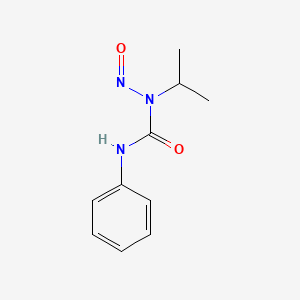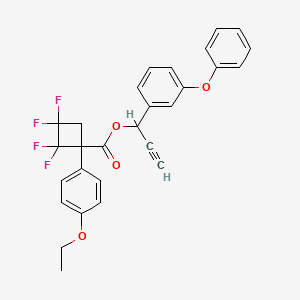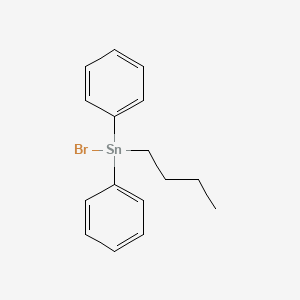
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide is a quaternary ammonium compound with a long alkyl chain This compound is known for its surfactant properties, making it useful in various industrial and scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide typically involves the quaternization of N,N-dimethyloctadecan-1-amine with 2-fluoroethyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale chromatography or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alcohols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield new quaternary ammonium compounds with different functional groups, while hydrolysis results in the breakdown of the quaternary ammonium structure into smaller molecules.
Scientific Research Applications
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reactivity of reactants.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes and cellular uptake of compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide is primarily based on its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the quaternary ammonium group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. The fluoroethyl group may also contribute to the compound’s reactivity and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyloctadecan-1-aminium bromide: Lacks the fluoroethyl group, resulting in different reactivity and applications.
N-(2-Chloroethyl)-N,N-dimethyloctadecan-1-aminium bromide: Similar structure but with a chloroethyl group instead of a fluoroethyl group, leading to different chemical properties and reactivity.
Cetyltrimethylammonium bromide: A common surfactant with a shorter alkyl chain and no fluoroethyl group.
Uniqueness
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide is unique due to the presence of the fluoroethyl group, which enhances its reactivity and potential applications. The long alkyl chain also contributes to its strong surfactant properties, making it useful in a wide range of scientific and industrial applications.
Properties
CAS No. |
75877-93-9 |
|---|---|
Molecular Formula |
C22H47BrFN |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-fluoroethyl-dimethyl-octadecylazanium;bromide |
InChI |
InChI=1S/C22H47FN.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(2,3)22-20-23;/h4-22H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZNTJVVYFIJQWTP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCF.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1,1'-Biphenyl]-4-yl)-2-bromobutan-1-one](/img/structure/B14445231.png)
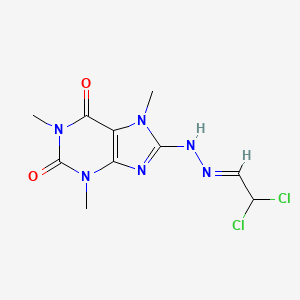
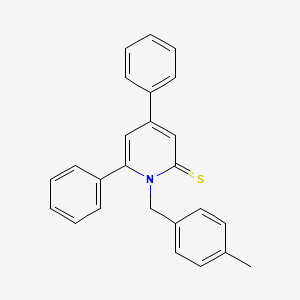
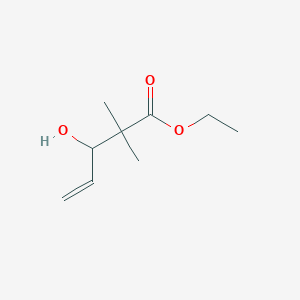
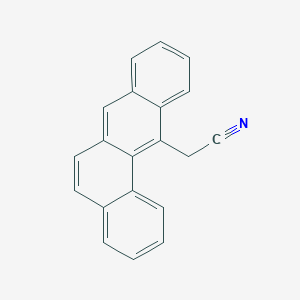

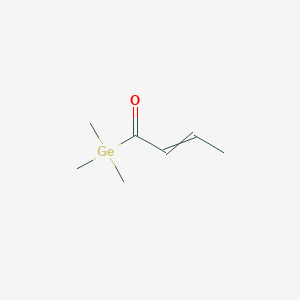

![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)
